molecular formula C14H16O2 B8774424 2-(6-Methoxynaphthalen-2-yl)propan-1-ol

2-(6-Methoxynaphthalen-2-yl)propan-1-ol

Cat. No. B8774424
M. Wt: 216.27 g/mol
InChI Key: LTRANDSQVZFZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05286902

Procedure details

A solution of 50 mg of 2-(6-methoxy-2-naphthyl)prop-2-en 1-ol in 25 ml ethyl acetate was charged to a Parr bottle with 80 mg of 5% by weight palladium on alumina. The mixture enated on the Parr shaker at ambient temperature and 275 kPa for 2.25 hours then the catalyst was filtered off and the filtrate was concentrated to give 2-(6-methoxy-2-naphthyl)propan-1-ol.
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13](=[CH2:16])[CH2:14][OH:15])[CH:7]=[CH:6]2>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([CH3:16])[CH2:14][OH:15])[CH:7]=[CH:6]2

Inputs

Step One
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(CO)=C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
enated on the Parr shaker at ambient temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05286902

Procedure details

A solution of 50 mg of 2-(6-methoxy-2-naphthyl)prop-2-en 1-ol in 25 ml ethyl acetate was charged to a Parr bottle with 80 mg of 5% by weight palladium on alumina. The mixture enated on the Parr shaker at ambient temperature and 275 kPa for 2.25 hours then the catalyst was filtered off and the filtrate was concentrated to give 2-(6-methoxy-2-naphthyl)propan-1-ol.
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13](=[CH2:16])[CH2:14][OH:15])[CH:7]=[CH:6]2>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([CH3:16])[CH2:14][OH:15])[CH:7]=[CH:6]2

Inputs

Step One
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(CO)=C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
enated on the Parr shaker at ambient temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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